molecular formula C32H46O9 B1232575 ククルビタシンA CAS No. 6040-19-3

ククルビタシンA

カタログ番号 B1232575
CAS番号: 6040-19-3
分子量: 574.7 g/mol
InChIキー: IHTCCHVMPGDDSL-IVNGUWCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cucurbitacin A is part of a group of highly oxidized tetracyclic triterpenoids known as cucurbitacins. These compounds are primarily found in the Cucurbitaceae family and have been identified in traditional Chinese medicines due to their strong anticancer activities. Cucurbitacins, including Cucurbitacin A, are categorized into 12 classes from A to T, encompassing over 200 derivatives. The pharmacological effects of cucurbitacins, such as Cucurbitacin A, span various biological and therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities. Their mechanisms of action involve antiproliferation, inhibition of migration and invasion, promotion of apoptosis, and cell cycle arrest. These compounds target several signaling pathways critical for cancer cell survival, including JAK-STAT3, Wnt, PI3K/Akt, and MAPK pathways (Cai et al., 2015).

Synthesis Analysis

Cucurbitacin A, like other cucurbitacins, is synthesized through the mevalonate pathway in plants. The synthesis involves multiple steps leading to the formation of the cucurbitane skeleton, the backbone of cucurbitacins. The specific enzymes and genes involved in the biosynthesis pathway have been a subject of research, aiming to elucidate the detailed steps and regulation mechanisms. The synthesis of cucurbitacin A in the laboratory setting involves complex chemical processes to replicate the tetracyclic structure, highlighting the challenges in synthetic chemistry due to its highly oxidized state.

Molecular Structure Analysis

Cucurbitacin A possesses a characteristic tetracyclic triterpenoid structure with a variety of functional groups that contribute to its biological activities. The molecule includes multiple hydroxyl groups, a ketone, and a double bond, which play crucial roles in its interaction with biological targets. The structural complexity of cucurbitacin A is responsible for its potent pharmacological actions and also poses challenges for its synthesis and modification in the lab.

Chemical Reactions and Properties

The chemical properties of cucurbitacin A are largely defined by its reactive functional groups. The hydroxyl groups can undergo various chemical reactions, including esterification and etherification, which can modify its pharmacological properties. The double bond and ketone group also contribute to its reactivity, allowing for additional chemical modifications. These chemical properties are essential for the biological activities of cucurbitacin A, influencing its interaction with cellular targets and signaling pathways.

Physical Properties Analysis

The physical properties of cucurbitacin A, such as solubility, melting point, and stability, are influenced by its complex molecular structure. Typically, cucurbitacins are poorly soluble in water but soluble in organic solvents, which affects their formulation and delivery in a pharmacological context. Understanding these physical properties is crucial for the development of cucurbitacin A as a therapeutic agent, guiding the formulation of drug delivery systems.

Chemical Properties Analysis

The chemical properties of cucurbitacin A, including its reactivity and stability, are critical for its biological activity. The molecule's stability under physiological conditions determines its shelf life and efficacy as a drug. Additionally, its reactivity with cellular molecules, such as proteins and nucleic acids, underlies its mechanism of action, including the inhibition of cancer cell growth and induction of apoptosis.

  • Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity (Cai et al., 2015).
  • Cucurbitacins and their pharmacological effects (Miró, 1995).
  • An updated review of Cucurbitacins and their biological and pharmacological activities (Chung, Kim, & Park, 2015).

科学的研究の応用

抗癌活性

ククルビタシンAは、癌治療の可能性について広く研究されています。 アポトーシス、オートファジー、細胞周期停止の誘導、ならびに癌細胞の浸潤と遊走の阻害など、様々なメカニズムによって抗癌作用を示します 。これらの作用により、新しい抗癌剤の開発のための有望な候補となっています。

抗炎症作用

研究により、this compoundは有意な抗炎症効果を持つことが示されています。 これは、炎症が関節炎、心臓血管疾患、神経変性疾患など、多くの慢性疾患の共通の根本原因であるため重要です .

肝保護効果

This compoundはまた、肝保護能力を示しており、これは毒素、酸化ストレス、その他の有害な物質による肝臓の損傷から保護するのに役立ちます 。この特性は、肝臓病の治療の開発に特に有益です。

抗菌および抗ウイルス用途

この化合物は、抗菌および抗ウイルス活性を持つことが確認されており、さまざまな感染症の治療の製剤における潜在的な成分となります .

抗酸化の可能性

This compoundは、その抗酸化能力で知られています。 抗酸化物質は、細胞の損傷や老化につながる酸化ストレスを引き起こす可能性のあるフリーラジカルを中和するために不可欠です 。この用途は、抗老化研究と治療の分野で重要です。

心臓保護作用

最後に、this compoundは心臓保護作用を持つことが判明しました。 心臓組織における酸化ストレスと炎症を軽減することにより、心臓病から保護する治療法の開発に役立つ可能性があります .

特性

IUPAC Name

[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3/b12-11+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCCHVMPGDDSL-IVNGUWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317236
Record name Cucurbitacin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6040-19-3
Record name Cucurbitacin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6040-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006040193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6040-19-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUCURBITACIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83859MTO77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin A
Reactant of Route 2
Cucurbitacin A
Reactant of Route 3
Cucurbitacin A
Reactant of Route 4
Cucurbitacin A
Reactant of Route 5
Cucurbitacin A
Reactant of Route 6
Cucurbitacin A

Q & A

A: While specific targets vary, Cucurbitacin A often exerts its effects through multiple pathways. For instance, it can inhibit the JAK-STAT pathway, which plays a crucial role in cell growth and survival. [] This inhibition can lead to reduced proliferation and increased cell death in various cancer cell lines. [] Additionally, Cucurbitacin A can interfere with the MAPK pathway, another crucial signaling pathway involved in cancer progression. []

A:

  • Molecular Formula: C32H46O8 [, ]
  • Molecular Weight: 562.7 g/mol [, ]
  • Spectroscopic Data: Cucurbitacin A's structure has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses confirm its tetracyclic triterpenoid structure and provide detailed information about the position of functional groups. [, ]

A: Studies focusing on the shelf-life of Cucurbitacin A-containing phytonematicides like Nemarioc-AL offer insights into its stability. These studies show that storage conditions significantly influence Cucurbitacin A concentration. While chilled conditions (5°C, 95-98% relative humidity) didn't allow for reliable shelf-life prediction using common models, storage under fixed tropical conditions (38°C, 90% relative humidity) resulted in a shelf-life of 35 weeks for Nemarioc-AL. This highlights the need for specific storage conditions to ensure optimal stability of Cucurbitacin A formulations. []

ANone: Cucurbitacin A itself is not known to function as a catalyst. Its primary mode of action involves binding to biological targets and modulating their activity rather than directly catalyzing chemical reactions.

A: While computational studies specifically focusing on Cucurbitacin A are limited within the provided research, computational chemistry is increasingly used to study cucurbitacins in general. Techniques like molecular docking and QSAR modeling can predict interactions with potential targets and guide the design of novel derivatives with enhanced activity and selectivity. []

A: Cucurbitacin A's stability is influenced by storage conditions. Research on phytonematicides containing Cucurbitacin A, like Nemarioc-AL, revealed that the compound degrades over time, particularly at higher temperatures and humidity. [] While specific formulation strategies for Cucurbitacin A aren't detailed in the provided research, encapsulation techniques like liposomes or nanoparticles could be explored to enhance its stability, solubility, and bioavailability for therapeutic applications. []

ANone: The provided research does not offer detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) or the in vivo activity and efficacy of Cucurbitacin A. Further research is needed to fully elucidate its PK/PD profile.

ANone: The provided research does not delve into specific resistance mechanisms associated with Cucurbitacin A. Further research is needed to investigate the potential for resistance development and explore strategies to mitigate this challenge.

A: While Cucurbitacin A demonstrates potent biological activity, its safety profile requires thorough investigation. Some cucurbitacins are known to exhibit toxicity at high doses. [] Therefore, detailed toxicological studies are crucial to determine safe and effective doses for potential therapeutic applications.

A: Interest in cucurbitacins, including Cucurbitacin A, dates back to the 1960s due to their diverse biological activities. [] Early research focused on isolating and characterizing these compounds from various plant sources, mainly within the Cucurbitaceae family. []

  • Structural Elucidation: Determining the complex tetracyclic triterpenoid structure of Cucurbitacin A using spectroscopic techniques marked a crucial milestone. []
  • Bioactivity Discovery: Recognizing the diverse pharmacological activities of Cucurbitacin A, such as its anti-tumor, anti-inflammatory, and hepatoprotective effects, fueled further research. []
  • Target Identification: Identifying molecular targets like STAT3 and the MAPK pathway provided insights into the mechanisms underlying Cucurbitacin A's biological effects. []

ANone: Cucurbitacin A research inherently involves cross-disciplinary approaches.

  • Phytochemistry and Pharmacology: Isolating and characterizing Cucurbitacin A from natural sources requires expertise in phytochemistry. [, ] Investigating its biological activities and mechanisms of action falls under the domain of pharmacology. [, ]
  • Medicinal Chemistry and Drug Development: Understanding Cucurbitacin A's structure-activity relationship paves the way for medicinal chemists to design and synthesize novel derivatives with improved therapeutic properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。